molecular formula C8H17N B2512419 4-Ethylazepane CAS No. 55573-43-8

4-Ethylazepane

Cat. No. B2512419
CAS RN: 55573-43-8
M. Wt: 127.231
InChI Key: TVTNCZUWGNRIOC-UHFFFAOYSA-N
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Description

4-Ethylazepane is a chemical compound with the empirical formula C8H17N . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 4-Ethylazepane is 127.23 . The SMILES string representation is CCC1CCCNCC1 . The InChI key is TVTNCZUWGNRIOC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Ethylazepane is a solid substance . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available.

Scientific Research Applications

Supramolecular Chemistry and Host-Guest Interactions

Azepanes participate in host-guest chemistry due to their ability to form inclusion complexes. Researchers investigate their interactions with other molecules, such as cyclodextrins or crown ethers. 4-Ethylazepane can act as a host molecule, encapsulating guest species within its cavity.

These applications highlight the versatility of 4-ethylazepane in various scientific fields. Keep in mind that further research and experimentation are essential to fully explore its potential across these domains . If you need additional information or have any other requests, feel free to ask!

Safety and Hazards

4-Ethylazepane is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests that it can cause serious eye damage .

properties

IUPAC Name

4-ethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-8-4-3-6-9-7-5-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTNCZUWGNRIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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